molecular formula C19H25Cl2NO4S B224875 N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide

N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide

Cat. No. B224875
M. Wt: 434.4 g/mol
InChI Key: LWQFCRYRMAATSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide, commonly known as ADX-10059, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This sulfonamide derivative belongs to a class of compounds known as potassium channel blockers, which are being investigated for their ability to treat various diseases.

Mechanism of Action

The mechanism of action of ADX-10059 involves its ability to block the TRPV1 and ENaC channels. TRPV1 channels are expressed in sensory neurons and are involved in the perception of pain and heat. By blocking these channels, ADX-10059 can reduce pain and inflammation. ENaC channels are expressed in the lungs and kidneys and are involved in the regulation of sodium transport. By inhibiting these channels, ADX-10059 can reduce fluid accumulation in the lungs and improve lung function.
Biochemical and Physiological Effects
ADX-10059 has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. In addition, it has been shown to improve lung function in animal models of COPD and acute lung injury. These effects are thought to be mediated by the blockade of TRPV1 and ENaC channels.

Advantages and Limitations for Lab Experiments

ADX-10059 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer to animals. In addition, its potency and selectivity for TRPV1 and ENaC channels may limit its use in studying other ion channels or receptors.

Future Directions

There are several future directions for the study of ADX-10059. One area of interest is its potential use in the treatment of pain and inflammation in humans. Clinical trials have shown promising results in patients with osteoarthritis and chronic low back pain. Another area of interest is its potential use in the treatment of respiratory diseases, such as COPD and cystic fibrosis. Preclinical studies have shown that ADX-10059 can improve lung function and reduce inflammation in animal models of these diseases. Finally, there is interest in developing more potent and selective TRPV1 and ENaC blockers based on the structure of ADX-10059. These compounds may have even greater therapeutic potential for a variety of diseases.

Synthesis Methods

The synthesis of ADX-10059 involves several steps, including the reaction of 2-adamantanol with 2-bromoethanol to form 2-(1-adamantyloxy)ethanol. This intermediate is then reacted with 3,4-dichloro-2-methoxybenzenesulfonyl chloride to yield ADX-10059. The purity of the final product is typically assessed using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

ADX-10059 has been investigated for its potential therapeutic applications in various disease areas, including hypertension, chronic obstructive pulmonary disease (COPD), and gastroesophageal reflux disease (GERD). It has been shown to be a potent and selective blocker of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation. In addition, ADX-10059 has been shown to inhibit the activity of the epithelial sodium channel (ENaC), which is involved in the regulation of sodium transport in the lungs and kidneys.

properties

Molecular Formula

C19H25Cl2NO4S

Molecular Weight

434.4 g/mol

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide

InChI

InChI=1S/C19H25Cl2NO4S/c1-25-18-16(3-2-15(20)17(18)21)27(23,24)22-4-5-26-19-9-12-6-13(10-19)8-14(7-12)11-19/h2-3,12-14,22H,4-11H2,1H3

InChI Key

LWQFCRYRMAATSL-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.